![molecular formula C13H14N2O3 B1519230 4-羟基-1-[4-(丙-2-基)苯基]-1H-吡唑-3-羧酸 CAS No. 1152624-72-0](/img/structure/B1519230.png)
4-羟基-1-[4-(丙-2-基)苯基]-1H-吡唑-3-羧酸
描述
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
杂环化学是有机化学的一个关键领域,因为杂环在生物活性天然产物和药物中普遍存在。 吡唑部分是该化合物中的核心结构,由于其多功能性和反应性,常用于合成各种杂环化合物 。该化合物可以作为合成咪唑衍生物的前体,咪唑衍生物以其广泛的治疗活性而闻名。
抗炎药的开发
吡唑衍生物的抗炎特性使其成为开发新型抗炎药物的合适候选药物。 4-羟基-1-[4-(丙-2-基)苯基]-1H-吡唑-3-羧酸的结构基序可以被修饰以增强其与参与炎症过程的生物靶点的相互作用 。
抗菌和抗微生物研究
吡唑衍生物在抗菌和抗微生物研究中显示出潜力。 该化合物与细菌酶相互作用并抑制其活性的能力使其成为开发新型抗菌剂的宝贵支架,特别是在抗生素耐药性不断增强的背景下 。
抗癌活性
研究表明吡唑衍生物可以表现出抗癌活性。 该化合物的结构特征,如羟基和羧酸基团,可以被优化以靶向特定的癌细胞系,为开发新型抗癌疗法提供途径 。
酶抑制研究
酶抑制是许多药物的关键作用机制。 4-羟基-1-[4-(丙-2-基)苯基]-1H-吡唑-3-羧酸可用于酶抑制剂的研究,特别是那些靶向参与疾病发病机制的酶的抑制剂 。
抗氧化性能
具有抗氧化性能的化合物对于对抗氧化应激至关重要,氧化应激与各种疾病有关。 该化合物的酚类结构表明它可能具有抗氧化能力,可以探索其治疗应用 。
药物设计与发现
该化合物的独特结构使其成为药物设计与发现的有趣候选药物。 可以在开发新药的过程中探索其在药代动力学和药效学特性方面的优化和改进潜力 。
有机金属化学
有机金属化学涉及研究含有碳和金属之间键的化合物。 该化合物中的苄基位置可用于交叉偶联等反应,以创建复杂的金属有机化合物,这些化合物在催化和材料科学中具有潜在的应用 。
属性
IUPAC Name |
4-hydroxy-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGDFVXIAZLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


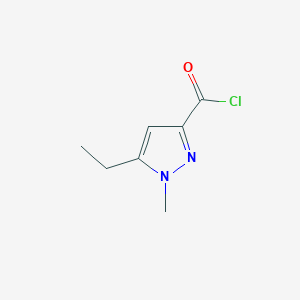
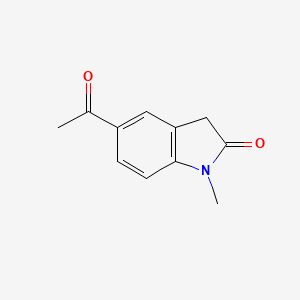
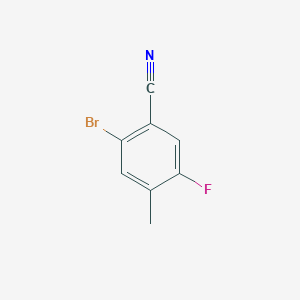
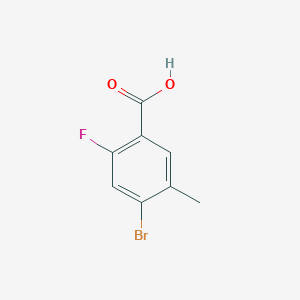
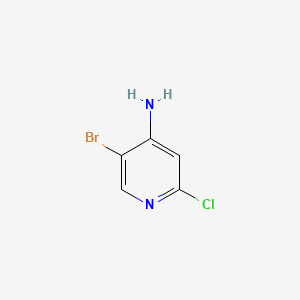

![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)
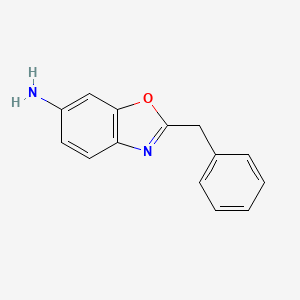
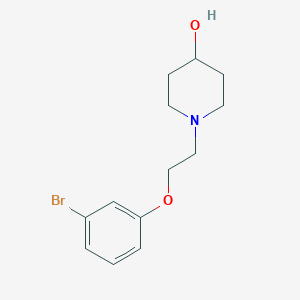
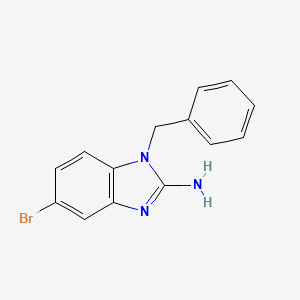
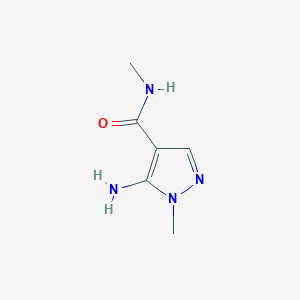
![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)

